molecular formula C8H5Cl2F3O B7872358 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol

1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B7872358
M. Wt: 245.02 g/mol
InChI Key: GOCHXDOXYWWSKG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol is a halogenated aromatic alcohol characterized by a 3,4-dichlorophenyl group attached to a trifluoroethanol moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of chlorine and fluorine atoms, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCHXDOXYWWSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoroethanol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides a high yield of the desired product. Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethanol group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: This compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, functional groups, and aromatic ring positions. Key findings are summarized below:

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol C₈H₅Cl₂F₃O 261.03* 3,4-dichlorophenyl, -CF₃, -OH N/A (data inferred from analogs)
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol C₁₀H₁₁F₃O₃ 236.19 3,4-dimethoxyphenyl, -CF₃, -OH Storage: Room temperature; H315/H319
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone C₈H₅Cl₂F₃O 243.01 3,5-dichlorophenyl, -CF₃, ketone Safety: P261, P273 (environmental hazard)
1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol C₁₀H₁₀ClF₃O₃ 270.63 3-Cl, 4,5-OCH₃, -CF₃, -OH Purity: 98%; Lab use only
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanol C₈H₅BrClF₃O 289.48 2-Br, 4-Cl, -CF₃, -OH Molar mass: 289.48 g/mol
1-(3,4-Dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one C₁₇H₁₄Cl₂O₂ 321.20 3,4-dichlorophenyl, indenyl ether Research use; no biological data

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichlorophenyl group enhances electrophilic substitution resistance compared to methoxy-substituted analogs (e.g., 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol) .

Stereochemical Considerations :

  • Enantiomers of related compounds (e.g., in ) show distinct biological activities, suggesting chiral resolution could be critical for the target compound’s efficacy .

Fluorinated analogs (e.g., 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol) are prioritized in crop protection research due to enhanced stability and bioavailability .

Safety and Handling :

  • Halogenated compounds often exhibit skin/eye irritation (H315/H319) and environmental persistence (P273), necessitating stringent handling protocols .

Research Findings and Gaps

  • Synthetic Routes : While direct synthesis data are unavailable, analogs in –2 and 5 suggest condensation and oxidation strategies (e.g., using dichromate or KOH) could be applicable .
  • Biological Activity: No direct data exist, but the 3,4-dichlorophenyl group’s prevalence in antimicrobials and herbicides implies possible bioactivity worth exploring .

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